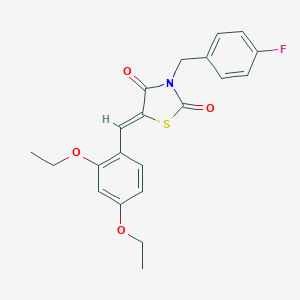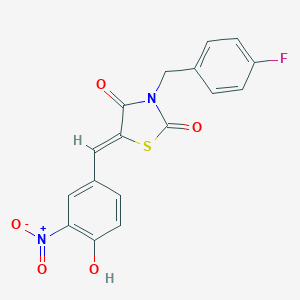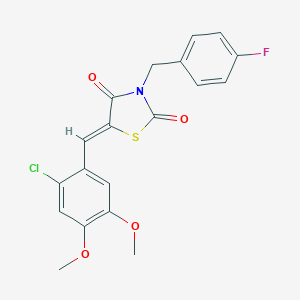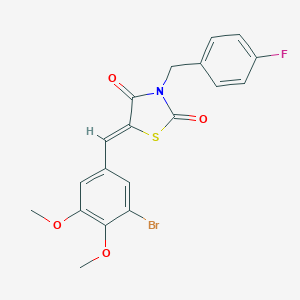![molecular formula C19H14N2O2S B302249 N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as MNTDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNTDC belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for use in various assays. However, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the investigation of its potential use as a diagnostic agent in the detection of cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide and its potential use in the treatment of various diseases. Finally, the development of novel synthetic methods for the synthesis of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide may lead to the discovery of more potent derivatives with improved pharmacological properties.
Conclusion:
In conclusion, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-tumor, anti-inflammatory, and anti-diabetic properties and has been investigated for its potential use as a diagnostic agent in the detection of cancer cells. Further studies are needed to elucidate the mechanism of action of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using different methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with 2-naphthoic acid hydrazide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with 2-naphthoic acid hydrazide in the presence of concentrated hydrochloric acid and ethanol.
Applications De Recherche Scientifique
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential use as a diagnostic agent in the detection of cancer cells.
Propriétés
Nom du produit |
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C19H14N2O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2S/c1-12-8-9-24-18(12)11-20-21-19(22)17-10-15-14-5-3-2-4-13(14)6-7-16(15)23-17/h2-11H,1H3,(H,21,22)/b20-11+ |
Clé InChI |
CMMXITKJFJNCGN-RGVLZGJSSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)


![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)


